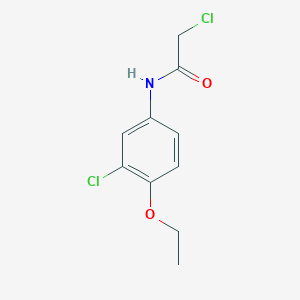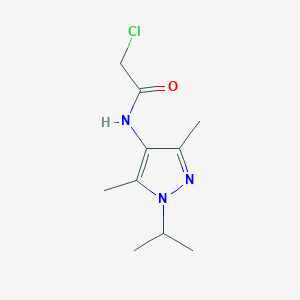![molecular formula C10H21N3O6S2 B7576079 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid](/img/structure/B7576079.png)
4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid, also known as DB844, is a sulfonamide compound that has been studied for its potential use in treating various diseases caused by protozoan parasites. DB844 has shown promising results in pre-clinical studies and is being investigated for its potential use in humans.
Mechanism of Action
4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid works by inhibiting the enzyme farnesyl pyrophosphate synthase (FPPS), which is involved in the biosynthesis of isoprenoids. Isoprenoids are essential for the survival of protozoan parasites, and inhibition of FPPS leads to the depletion of isoprenoids, ultimately leading to parasite death. 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid has been shown to be effective against multiple species of protozoan parasites, including those that are resistant to current treatments.
Biochemical and Physiological Effects:
4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid has been shown to be well-tolerated in pre-clinical studies, with no significant adverse effects observed. In vitro and in vivo studies have demonstrated that 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid is effective against multiple species of protozoan parasites, including those that are resistant to current treatments. 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid has also been shown to have a long half-life in the bloodstream, which may make it an attractive candidate for further development.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid is its broad-spectrum activity against multiple species of protozoan parasites. This makes it a potentially useful tool for studying the biology and pathogenesis of these parasites. However, one limitation of 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid. One area of focus is the development of more efficient synthesis methods to improve yields and purity. Another area of interest is the optimization of dosing regimens to maximize efficacy while minimizing toxicity. Additionally, further studies are needed to determine the safety and efficacy of 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid in humans, and to investigate its potential use in combination with other drugs for the treatment of protozoan diseases. Finally, the use of 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid as a tool for studying the biology and pathogenesis of protozoan parasites should be further explored.
Synthesis Methods
The synthesis of 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid involves several steps, including the reaction of 1,4-butanesultone with piperazine to form 4-(piperazin-1-yl)sulfonylbutane. This intermediate is then reacted with dimethylsulfamoyl chloride to form 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid. The synthesis of 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid has been optimized to improve yields and purity, and the compound has been characterized using various analytical techniques.
Scientific Research Applications
4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid has been studied for its potential use in treating diseases caused by protozoan parasites, including leishmaniasis, Chagas disease, and African trypanosomiasis. These diseases affect millions of people worldwide and are often difficult to treat due to the limited availability of effective drugs. 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid has shown promising results in pre-clinical studies, and its mechanism of action suggests that it may be effective against multiple species of protozoan parasites.
properties
IUPAC Name |
4-[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O6S2/c1-11(2)21(18,19)13-7-5-12(6-8-13)20(16,17)9-3-4-10(14)15/h3-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQPJLSQTBRWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)S(=O)(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Chloro-4-hydroxybenzoyl)-methylamino]propanoic acid](/img/structure/B7576005.png)

![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7576013.png)
![2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7576033.png)
![3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid](/img/structure/B7576050.png)

![2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide](/img/structure/B7576063.png)
![2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576070.png)

![1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7576076.png)

![[4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone](/img/structure/B7576098.png)
![2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576104.png)